molecular formula C11H10N4O3 B11998362 (2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid

(2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid

Cat. No.: B11998362
M. Wt: 246.22 g/mol
InChI Key: YKAFQSJTOCVZAS-RZNTYIFUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid typically involves the reaction of 4H-1,2,4-triazole derivatives with phenoxyacetic acid under specific conditions. The exact synthetic route and reaction conditions can vary, but common steps include:

Industrial Production Methods

large-scale synthesis would typically involve optimization of the above synthetic routes to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((4H-1,2,4-Triazol-4-ylimino)methyl)phenoxy)acetic acid is unique due to its specific triazole and phenoxyacetic acid moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research .

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

2-[2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C11H10N4O3/c16-11(17)6-18-10-4-2-1-3-9(10)5-14-15-7-12-13-8-15/h1-5,7-8H,6H2,(H,16,17)/b14-5-

InChI Key

YKAFQSJTOCVZAS-RZNTYIFUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N2C=NN=C2)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)OCC(=O)O

Origin of Product

United States

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